4-Hydroxyhexanal

Description

Contextualization within Lipid Peroxidation Processes and Oxidative Stress

Lipid peroxidation is a key consequence of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. mdpi.comrupahealth.com Within this context, polyunsaturated fatty acids, integral components of cell membranes, are particularly susceptible to oxidative damage.

4-Hydroxyhexanal is specifically formed from the peroxidation of n-3 PUFAs, such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). nih.govnih.govfrontiersin.org The process involves a cascade of reactions initiated by ROS, leading to the formation of lipid hydroperoxides which then decompose to yield a variety of products, including 4-HHE. aston.ac.uk The formation of 4-HHE is therefore considered a specific marker of oxidative damage to omega-3 fatty acids. nih.gov

The presence of 4-HHE in tissues and biological fluids is indicative of ongoing oxidative stress and lipid peroxidation. mdpi.comnih.gov Its levels have been shown to increase in conditions associated with heightened oxidative stress. For instance, studies have demonstrated elevated concentrations of 4-HHE in patients with chronic kidney disease, a condition known to involve significant oxidative stress. nih.gov Furthermore, dietary supplementation with fish oil, which is rich in n-3 PUFAs, has been shown to increase the concentration of 4-HHE in various tissues in animal models. nih.gov

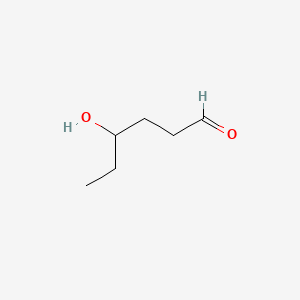

The chemical structure of 4-HHE, which includes an aldehyde group, a hydroxyl group, and a carbon-carbon double bond, confers upon it a high degree of reactivity. This reactivity allows it to interact with and modify cellular macromolecules, thereby contributing to the downstream effects of lipid peroxidation. nih.gov

Overview of Scholarly Significance and Research Trajectory

The scholarly significance of this compound has grown as researchers have increasingly recognized its role beyond that of a mere byproduct of lipid peroxidation. It is now considered a bioactive molecule and a second messenger of oxidative stress, capable of modulating cellular signaling pathways. frontiersin.orgnih.gov

Initial research focused on identifying the origins of 4-HHE, establishing its formation from the oxidation of n-3 PUFAs. nih.govnih.govumn.edu This foundational work positioned 4-HHE as a valuable biomarker for assessing oxidative damage to this specific class of fatty acids. nih.gov Subsequent research has delved into the biological activities of 4-HHE, revealing its involvement in a range of cellular responses.

A significant area of investigation has been the ability of 4-HHE to form covalent adducts with proteins, primarily through Michael addition reactions with the side chains of cysteine and histidine residues. nih.govnih.gov The formation of these adducts can lead to alterations in protein function, and antibodies specific to 4-HHE-protein adducts have been developed to detect and quantify this type of molecular damage in biological samples. nih.gov

Recent studies have explored the impact of 4-HHE on gene expression and cellular signaling. For example, 4-HHE has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the transcription factor Nrf2 in vascular endothelial cells. nih.gov This suggests that 4-HHE may play a role in the cellular adaptive response to oxidative stress. Furthermore, research has indicated that 4-HHE can differentially affect the expression of genes involved in lipid metabolism. mdpi.comnih.gov

The research trajectory of this compound is expanding to encompass its potential roles in various human diseases. Elevated levels of 4-HHE and its protein adducts have been observed in conditions such as chronic kidney disease and have been implicated in the pathophysiology of neurodegenerative diseases and cardiovascular conditions. nih.govfrontiersin.org The ongoing investigation into the multifaceted roles of 4-HHE continues to shed light on the complex interplay between lipid peroxidation, oxidative stress, and cellular function in health and disease.

Interactive Data Table: Key Research Findings on this compound

| Research Area | Key Finding | Primary Biomolecule(s) Involved | Associated Condition/Process | Reference(s) |

| Formation | Generated from the peroxidation of n-3 PUFAs like DHA and EPA. | Docosahexaenoic acid (DHA), Eicosapentaenoic acid (EPA) | Lipid Peroxidation | nih.gov, nih.gov |

| Biomarker | Serves as a specific marker of oxidized n-3 PUFAs. | n-3 Polyunsaturated Fatty Acids | Oxidative Stress | nih.gov |

| Cellular Activity | Induces the antioxidant enzyme heme oxygenase-1 (HO-1) via Nrf2 activation. | Heme oxygenase-1 (HO-1), Nrf2 | Cellular Stress Response | nih.gov |

| Molecular Interaction | Forms covalent Michael adducts with proteins, particularly on histidine residues. | Proteins (e.g., BSA, LDL proteins) | Protein Modification | nih.gov, nih.gov |

| Pathophysiology | Elevated levels observed in patients with chronic kidney disease. | Plasma proteins | Chronic Kidney Disease | nih.gov |

| Gene Regulation | Differentially impacts the expression of genes related to lipid metabolism. | Lipogenic and lipid uptake genes (e.g., SREBP1, SREBP2, LDLR) | Lipid Metabolism | mdpi.com, nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxyhexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-6(8)4-3-5-7/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPLZPWSLJPZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60911300 | |

| Record name | 4-Hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109710-36-3 | |

| Record name | 4-Hydroxyhexanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60911300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Formation Mechanisms of 4 Hydroxyhexanal

Endogenous Biosynthesis from Polyunsaturated Fatty Acids

The endogenous formation of 4-hydroxyhexanal primarily stems from the oxidative breakdown of PUFAs, which are essential components of cell membranes and dietary lipids.

Enzymatic Pathways Involving Lipoxygenases and Cyclooxygenases

Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of PUFAs, initiating their transformation into various bioactive lipid mediators. While LOXs are primarily known for producing hydroperoxyeicosatetraenoic acids (HPETEs) and related compounds, certain LOX isoforms and subsequent enzymatic reactions can lead to the formation of hydroxy aldehydes. Specifically, the enzymatic oxidation of n-3 PUFAs, such as α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), can yield hydroperoxides. These hydroperoxides can then undergo further enzymatic or non-enzymatic cleavage to produce aldehydes, including 4-hydroxyhexenal (B101363) nih.govphysiology.orgjscimedcentral.comresearchgate.netresearchgate.netnih.govfrontiersin.org. Cyclooxygenases (COX) are more directly associated with the synthesis of prostaglandins, but their metabolic byproducts or related enzymatic cascades might also contribute to aldehyde formation, though direct evidence linking COX specifically to this compound is less emphasized in current literature compared to LOX pathways nih.govphysiology.org.

Non-Enzymatic Radical-Initiated Oxidation of n-3 Polyunsaturated Fatty Acids (e.g., Docosahexaenoic Acid)

Non-enzymatic oxidation, driven by free radicals, is a significant pathway for PUFA degradation. n-3 PUFAs, due to their high degree of unsaturation, are particularly susceptible to this process, known as autoxidation. This chain reaction, initiated by factors like light, heat, or metal ions, involves the formation of lipid radicals, which react with oxygen to form peroxy radicals. These intermediates can then undergo complex rearrangements and cleavage reactions, ultimately generating a variety of oxidized products, including aldehydes. This compound is identified as a product arising from the oxidative cleavage of n-3 PUFA chains, such as docosahexaenoic acid (DHA) nih.govphysiology.orgresearchgate.netnih.govfrontiersin.orgnih.govtwinwoodcattle.comnih.govmdpi.comresearchgate.netmdpi.com. The specific fragmentation of hydroperoxides formed during autoxidation can lead to the generation of 4-hydroxyhexenal.

Exogenous Formation and Environmental Influences

Beyond endogenous biosynthesis, this compound can also be formed exogenously through external factors affecting dietary lipids.

Generation during Thermal Processing of Lipid-Rich Matrices (e.g., Vegetable Oils)

Heating edible oils, especially those rich in PUFAs like soybean oil and linseed oil, accelerates lipid oxidation. High temperatures encountered during cooking methods such as frying or baking promote the formation of free radicals, leading to oxidative degradation of unsaturated fatty acids nih.govfrontiersin.orgnih.govscispace.comrsc.orgresearchgate.nettaylorfrancis.comdntb.gov.uaresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.com. This thermal stress generates a wide array of lipid oxidation products (LOPs), including various aldehydes. This compound has been identified as a common thermal oxidation product in heated vegetable oils. Its formation is directly correlated with the PUFA content of the oil and the severity of the thermal treatment (temperature and time) nih.govfrontiersin.orgdntb.gov.uaresearchgate.netresearchgate.netnih.govmdpi.com. For instance, soybean oil, which is rich in PUFAs, shows higher levels of 4-hydroxyhexenal upon heating compared to oils with lower PUFA content nih.govfrontiersin.orgdntb.gov.uaresearchgate.net.

| Oil Type | Processing Condition (Temp/Time) | 4-Hydroxyhexenal (µg/g oil) | Reference |

| Soybean Oil | 100°C | Not detected | researchgate.net |

| Soybean Oil | 150°C | Not detected | researchgate.net |

| Soybean Oil | 200°C | 3.03 | nih.govdntb.gov.uaresearchgate.net |

| Rapeseed Oil | 180°C | Detectable | researchgate.netnih.gov |

| Linseed Oil | 180°C | Detectable | researchgate.netnih.gov |

Formation in Food Systems during Digestion Processes

The gastrointestinal tract can also be a site for lipid oxidation, leading to the formation of aldehydes like this compound. While digestion primarily involves enzymatic hydrolysis, the conditions within the stomach and intestines, such as the presence of oxygen, metal ions (e.g., iron), and the breakdown of lipids, can promote oxidative processes sci-hub.sechalmers.semdpi.comnih.gov. Pre-oxidized lipids consumed in food can undergo further degradation, or oxidation can occur in situ. Studies using in vitro digestion models have shown the formation of 4-hydroxyhexenal during the digestion of various food products, particularly those rich in PUFAs sci-hub.sechalmers.senih.govacs.orgnih.govresearchgate.netnih.govrsc.org. The presence of unsaturated fats is a key factor influencing aldehyde formation during digestion, with higher levels observed in foods with greater unsaturated fat content acs.orgnih.govresearchgate.net.

| Food Matrix | Digestion Phase | Aldehyde Measured | Concentration (μM) | Reference |

| Cod liver oil | Gastric (90 min) | MDA | 24.5 | rsc.org |

| Cod liver oil | Gastric (90 min) | HHE | 1.6 | rsc.org |

| Cod liver oil | Gastric (90 min) | HNE | 0.07 | rsc.org |

| Cooked Beef | Gastric | MDA equivalents | Variable | acs.orgnih.gov |

| Cooked Salmon | Gastric | MDA equivalents | Variable | acs.orgnih.gov |

| Cooked Beef | Intestinal | HHE | Variable | acs.orgnih.gov |

| Cooked Salmon | Intestinal | HHE | Variable | acs.orgnih.gov |

| PUFA-rich emulsion | Intestinal | 4-HHE | Reduced by 60% | nih.gov |

Compound Name List:

this compound (4-HHE)

Docosahexaenoic Acid (DHA)

Eicosapentaenoic Acid (EPA)

α-Linolenic Acid (ALA)

Linoleic Acid (LA)

4-Hydroxynonenal (B163490) (4-HNE)

Malondialdehyde (MDA)

Methyl Linolenate (MLN)

Methyl Linoleate (B1235992) (ML)

Hydroperoxyeicosatetraenoic acids (HPETEs)

15-Hydroperoxyeicosatetraenoic acid (15-HpETE)

13-Hydroperoxyoctadecadienoic acid (13-HpODE)

12-Hydroperoxyeicosatetraenoic acid (12-HpETE)

4-Hydroxy-2-hexenal (4-HHE)

4-Hydroxy-2-nonenal (4-HNE)

4-Hydroxy-2,6Z-dodecadienal (4-HDDE)

2-Butenal

2-Pentenal

2,4-Heptadienal

2-Hexenal

2-Decenal

2,4-Decadienal

2-Heptenal

2-Undecenal

Glyoxal (GO)

Methylglyoxal (MGO)

2,3-Butanedione (B143835) (2,3-BD)

Arachidonic Acid (ARA)

Conjugated Dienes (CD)

Schiff Bases (SB)

Hexanal (HEX)

trans,trans-2,4-Octadienal (ODE)

trans,trans-2,4-Decadienal (DDE)

Acrolein

Propanal

Free Fatty Acids (FFA)

Lipid Hydroperoxides (LOOH)

Lipid Peroxidation Products (LOPs)

Polyunsaturated Fatty Acids (PUFAs)

Saturated Fatty Acids (SFAs)

Oleic Acid (OA)

Myristic Acid

Soybean Oil (SO)

Palm Oil (PO)

Olive Oil (OO)

Lard Oil (LO)

Rapeseed Oil (RO)

Linseed Oil (LO)

Corn Oil (CO)

Sunflower Oil (SO)

Peanut Oil

Sesame Oil

Methyl Stearate (B1226849)

Methyl Oleate (B1233923)

Thiobarbituric acid reactive substances (TBARS)

Lipid hydroperoxides (LOOH)

Conjugated dienes (CD)

Schiff bases (SB)

Hexanal (HEX)

trans, trans-2,4-octadienal (ODE)

trans, trans-2,4-decadienal (DDE)

4-hydroxyhexenal (HHE)

4-hydroxynonenal (HNE)

Acrolein

Propanal

trans-2-pentenal

Free fatty acids (FFA)

Lipid hydroperoxides (LOOH)

Lipid oxidation products (LOPs)

Polyunsaturated fatty acids (PUFAs)

Saturated fatty acids (SFAs)

Oleic acid (OA)

Myristic acid

Soybean oil (SO)

Palm oil (PO)

Olive oil (OO)

Lard oil (LO)

Rapeseed oil (RO)

Linseed oil (LO)

Corn oil (CO)

Sunflower oil (SO)

Peanut oil

Sesame oil

Methyl stearate

Methyl oleate

Thiobarbituric acid reactive substances (TBARS)

Docosahexaenoic acid (DHA)

Eicosapentaenoic acid (EPA)

α-Linolenic acid (ALA)

Linoleic acid (LA)

Arachidonic acid (ARA)

4-hydroxy-2-hexenal (4-HHE)

4-hydroxy-2-nonenal (4-HNE)

4-hydroxy-2,6Z-dodecadienal (4-HDDE)

Malondialdehyde (MDA)

Hydroperoxyeicosatetraenoic acids (HPETEs)

15-hydroperoxyeicosatetraenoic acid (15-HpETE)

13-hydroperoxyoctadecadienoic acid (13-HpODE)

12-hydroperoxyeicosatetraenoic acid (12-HpETE)

2-butenal

2-pentenal

hexanal

2,4-heptadienal

2-hexenal

2-decenal

2,4-decadienal

nonanal

2-octenal

2-heptenal

2-undecenal

Glyoxal (GO)

Methylglyoxal (MGO)

2,3-butanedione (2,3-BD)

Methyl linolenate (MLN)

Methyl linoleate (ML)

Methyl stearate

Methyl oleate

Lipid hydroperoxides (LOOH)

Conjugated dienes (CD)

Schiff bases (SB)

Hexanal (HEX)

trans, trans-2,4-octadienal (ODE)

trans, trans-2,4-decadienal (DDE)

Acrolein

Propanal

trans-2-pentenal

Free fatty acids (FFA)

Polyunsaturated fatty acids (PUFAs)

Saturated fatty acids (SFAs)

Oleic acid (OA)

Myristic acid

Soybean oil (SO)

Palm oil (PO)

Olive oil (OO)

Lard oil (LO)

Rapeseed oil (RO)

Linseed oil (LO)

Corn oil (CO)

Sunflower oil (SO)

Peanut oil

Sesame oil

Thiobarbituric acid reactive substances (TBARS)

Biomolecular Interactions and Adduct Formation of 4 Hydroxyhexanal

Covalent Modification of Proteins via Michael Addition

The presence of an α,β-unsaturated carbonyl moiety in 4-HHE facilitates its interaction with nucleophilic groups in biomolecules, primarily through Michael addition reactions and the formation of Schiff bases. physiology.org This covalent modification is a key mechanism through which 4-HHE exerts its biological effects.

4-HHE readily forms covalent adducts with specific nucleophilic amino acid residues in proteins. researchgate.net The primary targets for this modification are the side chains of cysteine, histidine, and lysine (B10760008). researchgate.netphysiology.org

The reaction occurs via a Michael addition, where the nucleophilic group of the amino acid attacks the β-carbon of the α,β-unsaturated aldehyde of 4-HHE. masterorganicchemistry.comwikipedia.org The general order of reactivity for the related aldehyde, 4-hydroxynonenal (B163490) (4-HNE), is Cysteine > Histidine > Lysine. nih.gov While both 4-HHE and 4-HNE can modify the same amino acids, their preferences may vary; for instance, in one study on adipocyte nuclear proteins, both aldehydes showed a similar preference for cysteine, but their preference for lysine and histidine modifications differed. nih.gov The formed adducts with histidine are noted to be more stable than those formed with cysteine or lysine. physiology.org

Table 1: Amino Acid Residues Targeted by 4-Hydroxyalkenals

| Amino Acid | Nucleophilic Group | Type of Adduct | Reference |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Michael Adduct | physiology.orgnih.gov |

| Histidine | Imidazole Ring | Michael Adduct | physiology.orgnih.gov |

The covalent adduction of 4-HHE to proteins can significantly alter their three-dimensional structure and, consequently, their biological function. researchgate.netacs.org These modifications can lead to a range of effects, from enzyme inactivation to the disruption of cellular signaling pathways. physiology.orgnih.gov

Modification by 4-hydroxyalkenals can induce conformational changes in proteins, sometimes leading to an increase in β-sheet content, which can promote protein aggregation. portlandpress.com Such aggregation and accumulation of modified proteins can impair the function of cellular machinery like the proteasome, which is responsible for protein turnover. physiology.org

The functional consequences of this adduction are diverse and protein-specific. For example, studies on the related aldehyde 4-HNE have shown that its modification of specific enzymes, such as glucose-6-phosphate dehydrogenase, leads to their inactivation. physiology.org Similarly, adduction to signaling proteins like extracellular signal-regulated kinase (ERK1/2) can inhibit their downstream signaling pathways. physiology.org While 4-HHE is considered less reactive than 4-HNE, it has also been shown to modify proteins and is implicated in cellular damage. physiology.orgnih.govarvojournals.org For instance, increased levels of 4-HHE-modified proteins are observed in the retina after light-induced oxidative stress, preceding photoreceptor cell apoptosis. nih.govarvojournals.org

Table 2: Documented Impacts of 4-Hydroxyalkenal Adduction on Proteins

| Protein/Enzyme Class | Effect of Adduction | Consequence | Reference |

|---|---|---|---|

| Oxidoreductases, Transferases, Hydrolases, etc. | Inactivation/Inhibition | Loss of enzymatic activity | physiology.org |

| Signaling Kinases (e.g., ERK1/2) | Modification of key residues (e.g., Histidine) | Inhibition of signaling pathways | physiology.org |

| Structural Proteins (e.g., retinal proteins) | Formation of adducts | Contributes to cellular damage and apoptosis | nih.govarvojournals.org |

Reactions with Nucleic Acids and DNA Adduct Formation

Beyond proteins, 4-hydroxyalkenals can react with nucleic acids, leading to the formation of DNA adducts. physiology.orgresearchgate.net This interaction represents a significant pathway for genotoxicity. The reaction can involve the formation of stable exocyclic adducts with deoxyribonucleotide bases. physiology.org

Research primarily conducted with 4-HNE has demonstrated that these aldehydes can form bulky exocyclic adducts with guanine (B1146940) bases in DNA. oup.comnih.gov Specifically, 4-HNE has been shown to form 1,N²-propano-2'-deoxyguanosine adducts. oup.comacs.org The formation of these adducts can damage DNA, potentially leading to mutations if not properly repaired. nih.govresearchgate.net For instance, 4-HNE has been found to preferentially form adducts at specific codons in the p53 tumor suppressor gene, a known mutational hotspot in some human cancers. oup.comnih.gov Furthermore, 4-HNE can inhibit DNA repair mechanisms, exacerbating its damaging effects. nih.gov While these specific findings relate to 4-HNE, the chemical similarity suggests that 4-HHE could participate in similar reactions with DNA, contributing to oxidative stress-induced genotoxicity. researchgate.netucm.es

Interaction with Lipid Bilayers and Consequences for Membrane Integrity

The cellular membrane, a lipid bilayer, is another critical target for 4-hydroxyalkenals. physiology.org The interaction of these aldehydes with membrane components can alter the physical properties of the bilayer, compromising its integrity and function. physiology.orgcaymanchem.com

Cellular and Molecular Mechanisms Elicited by 4 Hydroxyhexanal

Influence on Enzymatic Activities and Cellular Metabolism

Alterations in Lipid and Glucose Metabolism Pathways

Furthermore, 4-HNE has been identified as an endogenous activating ligand for peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic functions, including glucose metabolism and insulin (B600854) sensitivity physiology.org. While direct roles of 4-HHE in glucose metabolism regulation are less detailed, its formation from n-3 fatty acids, which have known effects on glucose homeostasis, suggests potential indirect influences rug.nl. The contrasting effects of 4-HNE and 4-HHE on lipogenic pathways highlight their distinct roles in cellular lipid management.

Table 1: Differential Gene Expression in Placental Lipid Metabolism by 4-HNE and 4-HHE

| Gene Symbol | Function | Effect of 4-HNE | Effect of 4-HHE | Source |

| ACC | Acetyl-CoA carboxylase (fatty acid synthesis) | Increased | Not specified | nih.govmdpi.com |

| FASN | Fatty acid synthase | Increased | Not specified | nih.govmdpi.com |

| ACAT1 | Acyl-CoA:cholesterol acyltransferase 1 | Increased | Not specified | nih.govmdpi.com |

| FATP4 | Fatty acid transport protein 4 | Increased | Not specified | nih.govmdpi.com |

| SREBP1 | Sterol regulatory element-binding protein 1 | Not specified | Decreased | nih.govmdpi.com |

| SREBP2 | Sterol regulatory element-binding protein 2 | Not specified | Decreased | nih.govmdpi.com |

| LDLR | Low-density lipoprotein receptor | Not specified | Decreased | nih.govmdpi.com |

| SCD1 | Stearoyl-CoA desaturase 1 | Not specified | Decreased | nih.govmdpi.com |

| MFSD2a | Major facilitator superfamily member 2a | Not specified | Decreased | nih.govmdpi.com |

Mitochondrial Homeostasis and Dysfunction

Mitochondria are central targets for the cytotoxic effects of 4-hydroxyhexenal (B101363), leading to significant disruptions in cellular homeostasis.

4-Hydroxyhexenal is recognized as a potent inducer of the mitochondrial permeability transition (PT), a critical event that can lead to mitochondrial swelling, outer membrane rupture, and the release of pro-apoptotic factors nih.govcapes.gov.brfrontiersin.orgresearchgate.netnih.gov. This induction is highly sensitive, occurring even at femtomolar concentrations of 4-HHE nih.govcapes.gov.br. The process is dependent on the presence of calcium ions and the proper functioning of the electron transport chain nih.govcapes.gov.br. Studies indicate that cyclosporin (B1163) A, a known inhibitor of the PT pore, can prevent HHE-mediated PT, confirming the involvement of this specific pathway nih.govcapes.gov.br.

The interaction of 4-hydroxyhexenal with cellular components, particularly within mitochondria, can lead to the increased generation of reactive oxygen species (ROS) nih.govnih.govt3db.ca. Mitochondrial dysfunction, a known consequence of oxidative stress, can itself be a source of excess ROS frontiersin.orgnih.gov. 4-HHE contributes to this by potentially impairing mitochondrial electron transport chain function, thereby exacerbating ROS production and leading to redox imbalance nih.govnih.gov. This increased ROS generation within mitochondria is a key mechanism by which 4-HHE can trigger cellular damage and apoptosis nih.gov.

Regulation of Gene Expression Profiles

Beyond its direct impact on metabolic pathways, 4-hydroxyhexenal and related lipid peroxidation products can modulate cellular function by altering gene expression profiles. As a secondary messenger of lipid peroxidation, 4-HNE can influence gene expression by regulating transcription factors researchgate.net. Studies have shown that increasing intake of n-3 polyunsaturated fatty acids, which leads to higher production of 4-HHE, is associated with dose-dependent changes in hepatic gene expression nih.govcambridge.org. These alterations are suggested to be mediated by DHA and its peroxidation product, 4-HHE, impacting genes involved in lipid metabolism cambridge.org. The specific gene targets and pathways regulated by 4-HHE are an active area of research, with implications for cellular responses to oxidative stress and inflammatory signals researchgate.net.

Cellular Fate Determination: Apoptosis Induction and Cell Cycle Arrest

4-Hydroxyhexenal plays a significant role in determining cellular fate, primarily by inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction: 4-HHE can trigger programmed cell death (apoptosis) through various mechanisms. It has been shown to induce apoptotic cell death in endothelial cells by promoting the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins such as Bcl-2 nih.gov. This process is often mediated by the generation of ROS and peroxynitrite, leading to a redox imbalance nih.gov. In leukemic cells, 4-HNE (and by extension, potentially 4-HHE as a related aldehyde) has been shown to induce dose- and time-dependent apoptosis involving the activation of caspases, specifically caspases 2, 3, and 8 nih.gov. Furthermore, protein modifications by 4-HNE and 4-HHE have been identified as early events that precede photoreceptor cell apoptosis in retinal tissues arvojournals.org.

Cell Cycle Arrest: 4-Hydroxyhexanal can also lead to cell cycle arrest, thereby inhibiting cell proliferation. Studies on 4-HNE have demonstrated its ability to induce G2/M phase cell cycle arrest in various cancer cell lines researchgate.netnih.gov. This arrest is associated with decreased expression of cell cycle regulators like CDK1 and cyclin B1, and activation of p21, often through the ATR/Chk1 signaling pathway researchgate.netnih.gov. Evidence also suggests that 4-HHE can induce cell cycle arrest in colorectal and breast cancer cells, modulating cell cycle regulatory proteins and inhibiting the p-STAT3 pathway ncl.edu.tw. These effects highlight 4-HHE's capacity to halt cell division and promote cellular senescence or death.

Table 2: Cellular Fate Determination Markers Affected by 4-Hydroxyhexenal

| Cellular Process | Key Molecular Events/Markers Affected | Cell Type/Context | Source |

| Apoptosis | Bax induction, Bcl-2 downregulation | Endothelial cells | nih.gov |

| ROS and ONOO⁻ generation, redox imbalance | Endothelial cells | nih.gov | |

| Caspase-2, -3, and -8 activation | Human leukemic cells (CEM-C7) | nih.gov | |

| Protein modifications preceding apoptosis | Retinal photoreceptor cells | arvojournals.org | |

| Mitochondrial ROS generation leading to apoptosis | Vascular smooth muscle cells (HNE-induced) | nih.gov | |

| Cell Cycle Arrest | G2/M phase arrest | Hepatocellular carcinoma cells, Cancer cells | researchgate.netnih.govncl.edu.tw |

| Decreased CDK1 and cyclin B1 expression | Hepatocellular carcinoma cells | researchgate.netnih.gov | |

| p21 activation | Hepatocellular carcinoma cells | researchgate.netnih.gov | |

| S phase arrest (early), G2/M phase arrest (late) | Breast cancer cells (MDAMB-231) | ncl.edu.tw | |

| Inhibition of p-STAT3 pathway | Colorectal and breast cancer cells | ncl.edu.tw |

Compound List:

this compound (4-HHE)

4-Hydroxynonenal (B163490) (4-HNE)

Docosahexaenoic acid (DHA)

Arachidonic acid (AA)

Eicosapentaenoic acid (EPA)

Palmitic acid

Cholesterol

Cyclosporin A

Bax

Bcl-2

Caspase-2

Caspase-3

Caspase-8

ROS (Reactive Oxygen Species)

Nitric Oxide

Peroxynitrite (ONOO⁻)

CDK1 (Cyclin-dependent kinase 1)

Cyclin B1

p21

ATR (Ataxia Telangiectasia Mutated and Rad3-related protein)

Chk1 (Checkpoint Kinase 1)

SREBP1 (Sterol regulatory element-binding protein 1)

SREBP2 (Sterol regulatory element-binding protein 2)

LDLR (Low-density lipoprotein receptor)

SCD1 (Stearoyl-CoA desaturase 1)

MFSD2a (Major facilitator superfamily member 2a)

ACC (Acetyl-CoA carboxylase)

FASN (Fatty acid synthase)

ACAT1 (Acyl-CoA:cholesterol acyltransferase 1)

FATP4 (Fatty acid transport protein 4)

PPARδ (Peroxisome proliferator-activated receptor delta)

p-STAT3 (Phosphorylated Signal transducer and activator of transcription 3)

NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

Role of 4 Hydroxyhexanal in Biological Systems and Pathophysiological Contexts

Contribution to Oxidative Stress and Redox Imbalance

4-Hydroxyhexanal (HHE) plays a notable role in the cellular environment by contributing to oxidative stress and disrupting redox balance. As a product derived from the lipid peroxidation of polyunsaturated fatty acids (PUFAs), HHE itself is a reactive molecule that can directly stimulate the production of reactive oxygen species (ROS) arvojournals.orgsmolecule.comnih.govphysiology.orgfrontiersin.org. This generation of ROS leads to an imbalance in the cellular redox state, a condition known as redox imbalance, which can damage vital cellular components like DNA and proteins smolecule.comnih.govnih.gov.

The mechanism by which HHE contributes to ROS production is complex. It has been observed that HHE can inhibit enzymes such as NADPH oxidase, particularly the NOX4 isoform, which is known to be abundant in organs like the kidneys and heart nih.gov. This inhibition can lead to an unchecked increase in ROS. Furthermore, HHE has been shown to induce the opening of mitochondrial permeability transition pores, a process that can trigger cell death pathways, often mediated by excessive oxidative stress smolecule.comfrontiersin.org. In endothelial cells, HHE has been specifically demonstrated to induce ROS, nitric oxide, and peroxynitrite generation, thereby disrupting cellular redox homeostasis and promoting apoptosis nih.gov. The protective effects observed with antioxidant agents, such as N-acetyl cysteine and penicillamine, further validate the role of oxidative mediation in HHE's cellular effects nih.gov. The accumulation of HHE can therefore exacerbate existing redox imbalances, contributing to the progression of chronic degenerative diseases nih.gov.

Involvement in Inflammatory Processes and Immune Modulation

This compound (HHE) is implicated in cellular inflammatory responses through its interaction with key signaling pathways, most notably the NF-κB pathway smolecule.comnih.gov. Research indicates that HHE can stimulate the upregulation of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), by activating NF-κB nih.gov. This activation process involves the degradation of cytosolic kappa-B (IκB) inhibitors, which subsequently allows NF-κB to translocate to the nucleus and initiate the transcription of various genes nih.gov.

The increased production of NO resulting from HHE-induced iNOS upregulation can contribute to vascular dysfunction by promoting the expression of pro-inflammatory genes nih.govnih.gov. Studies have specifically shown that HHE-activated NF-κB in vascular endothelial cells leads to increased iNOS gene expression, ultimately resulting in cell dysfunction nih.govphysiology.org. These findings highlight HHE's role as a modulator of inflammatory signaling, potentially exacerbating inflammatory conditions through its effects on endothelial cells and nitric oxide production.

Association with Specific Systemic Conditions

Chronic Kidney Disease and Uremic Toxin Classification

This compound (HHE) is recognized as a uremic toxin, a group of metabolic by-products that accumulate in the bloodstream when kidney function is compromised smolecule.comnih.govt3db.canih.govnih.govresearchgate.net. Uremic toxins are typically classified based on their physicochemical properties, with HHE belonging to the category of small, lipid-soluble, and/or protein-bound compounds nih.govt3db.canih.gov. The sustained presence of these toxins is associated with significant health consequences, including renal damage, the progression of chronic kidney disease (CKD), and cardiovascular complications smolecule.comnih.govt3db.canih.gov.

HHE is actively transported into renal cells, primarily via organic ion transporters, with a particular affinity for OAT3 nih.govt3db.ca. Studies have provided quantitative evidence of HHE accumulation in patients with CKD. Plasma concentrations of HHE show a marked increase as CKD progresses nih.govresearchgate.net. Specifically, HHE levels in CKD stage IV-V patients were found to be approximately 4.5-fold higher compared to individuals without CKD nih.govresearchgate.net. Furthermore, covalent adducts of HHE formed on plasma proteins were observed to be 9.5-fold higher in CKD patients than in control subjects nih.govresearchgate.net. Importantly, these elevated levels of HHE and its protein adducts are detectable in CKD patients even before the initiation of hemodialysis treatment nih.govresearchgate.net.

| CKD Stage | 4-HHE Plasma Concentration (Fold Change vs. Non-CKD) | 4-HHE Protein Adducts (Fold Change vs. CKD Patients) |

| I-II | Increased | Not specified separately |

| IV-V | 4.5-fold higher | 9.5-fold higher (overall CKD patients) |

Neurodegenerative Processes (e.g., Alzheimer's Disease)

Elevated levels of 4-hydroxyhexenal (B101363) (HHE) have been consistently observed in brain regions susceptible to neurodegeneration, particularly in individuals diagnosed with Alzheimer's Disease (AD) nih.govnih.govfrontiersin.orgnih.govfrontiersin.org. HHE, generated from the peroxidation of omega-3 PUFAs such as docosahexaenoic acid (DHA), is found to be elevated in critical brain areas like the hippocampus and parahippocampal gyrus (HPG) in individuals across different stages of AD, including preclinical AD (PCAD) and late-stage AD (LAD) nih.govnih.govfrontiersin.org.

| Condition/System | Observed Effect | Concentration/Stage | Reference |

| HHE Exposure | Significant impairment of glutamate (B1630785) uptake in astrocytes | 2.5 μM | nih.gov |

| MCI & LAD HPG | Increased presence of HHE-positive EAAT-2 in brain tissue | Not specified | nih.gov |

Retinal Photoreceptor Cell Damage

4-Hydroxyhexenal (HHE) is identified as a damaging aldehyde that arises from the lipid peroxidation of polyunsaturated fatty acids (PUFAs) arvojournals.orgphysiology.org. Emerging research suggests a potential association between HHE-induced protein modifications and retinal damage, particularly damage induced by light exposure arvojournals.org. The detection of these HHE-protein modifications is proposed as a valuable biomarker for oxidative stress, useful for evaluating the effectiveness of antioxidant interventions aimed at mitigating retinal oxidative stress arvojournals.org.

Studies utilizing animal models have established a positive correlation between docosahexaenoic acid (DHA) levels, the extent of lipid peroxidation, the generation of HHE, and the severity of photooxidative retinal damage physiology.org. While 4-hydroxynonenal (B163490) (4-HNE) has been more extensively studied for its role in diabetic retinopathy (DR) pathogenesis, including the activation of WNT pathways and promotion of apoptosis, HHE has also been implicated. HHE can induce mitochondrial permeability transition pores and modulate NF-κB activation, thereby triggering pro-inflammatory genes relevant to DR development frontiersin.org.

Other Pathophysiological Implications

Beyond its established roles in chronic kidney disease and neurodegenerative disorders, this compound (HHE) is also linked to cardiovascular dysfunction and the aging process nih.govphysiology.orgnih.gov. HHE has been shown to induce apoptosis in endothelial cells and contribute to vascular dysfunction by activating inflammatory signaling pathways, such as the NF-κB-mediated upregulation of iNOS nih.govnih.gov. The cytotoxic and hormetic effects of HHE can influence critical cellular processes, including cell signaling, glucose metabolism, and mitochondrial function, particularly within the context of chronic and inflammatory diseases physiology.org.

In the context of subarachnoid hemorrhage (SAH), changes in HHE levels have been documented. Following SAH, HHE levels initially decreased but subsequently increased significantly after one week, a pattern that correlated with the deterioration of patients' clinical status mdpi.com. Furthermore, studies examining placental tissue have revealed differential effects of HHE compared to 4-hydroxynonenal (HNE) on lipogenic pathways. HHE exposure was found to inhibit the expression of key genes involved in lipid synthesis, such as SREBP1 and SREBP2, potentially leading to a reduction in lipogenesis mdpi.com. In contrast, HNE exposure promoted the expression of genes associated with lipid uptake mdpi.com.

Compound List

this compound (HHE)

4-Hydroxynonenal (4-HNE)

Reactive oxygen species (ROS)

Nitric oxide (NO)

Peroxynitrite (ONOO⁻)

Inducible nitric oxide synthase (iNOS)

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)

Kappa-B (IκB) inhibitors

Docosahexaenoic acid (DHA)

Polyunsaturated fatty acids (PUFAs)

Arachidonic acid (ARA)

Linoleic acid

Eicosapentaenoic acid

Linolenic acid

NADPH oxidase (NOX4)

KLOTHO

Urea

Phenols

Beta-2 microglobulin

Excitatory amino acid transporter-2 (EAAT-2)

Malondialdehyde (MDA)

4-Oxononenal (4-ONE)

F2-isoprostane

Neuroprostanes

Glutathione peroxidase (GSH-Px)

Vitamin A

Vitamin E

Vitamin C

FATP4

SREBP1

SREBP2

Sterol regulatory element-binding protein 1 (SREBP1)

Sterol regulatory element-binding protein 2 (SREBP2)

Acetyl-CoA carboxylase (ACC)

Fatty acid synthase (FASN)

Stearoyl-CoA desaturase-1 (SCD1)

Lipoprotein lipase (B570770) (LPL)

Acyl-CoA:cholesterol acyltransferase 1 (ACAT1)

Low-density lipoprotein receptor (LDLR)

Monocarboxylate transporter 2 (MFSD2a)

Endogenous Signaling Functions at Sub-Cytotoxic Concentrations

While this compound (4-HHE) is recognized as a product of lipid peroxidation that can exert cytotoxic effects at higher concentrations, emerging research indicates that it also plays a role as an endogenous signaling molecule at sub-cytotoxic levels. These low concentrations allow 4-hydroxyhexenal to modulate various cellular functions and pathways, often contributing to adaptive responses rather than cellular damage. The signaling capabilities of 4-hydroxyhexenal are frequently understood in parallel with its more extensively studied analogue, 4-hydroxynonenal (4-HNE), with both compounds demonstrating dual roles depending on their cellular concentration physiology.orgphysiology.orgnih.gov.

The signaling mechanisms employed by 4-hydroxyhexenal are diverse and can involve the activation of critical cellular pathways. Notably, studies have shown that low concentrations of 4-hydroxyhexenal can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway thegoodscentscompany.commdpi.com. This activation leads to the subsequent upregulation of heme oxygenase-1 (HO-1), an enzyme with significant antioxidative and cytoprotective properties. This mechanism suggests that 4-hydroxyhexenal, at physiological concentrations, can bolster cellular defense against oxidative stress thegoodscentscompany.commdpi.com.

Furthermore, 4-hydroxyhexenal has been implicated in the modulation of mitogen-activated protein kinase (MAPK) signaling cascades and the nuclear factor-kappa B (NF-κB) pathway nih.gov. Research indicates that 4-hydroxyhexenal can induce NF-κB activation through the IκB kinase (IKK)/NF-κB inducing kinase (NIK) pathway. Concurrently, it has been observed to increase the activity of p38 MAPK and extracellular signal-regulated kinase (ERK) nih.gov. These pathways are fundamental in cellular responses to stress, inflammation, and proliferation. The modulation of these pathways by 4-hydroxyhexenal suggests its involvement in complex cellular communication networks.

It is important to note that the "signaling" effects of 4-hydroxyalkenals, including 4-hydroxyhexenal, are often mediated through their capacity to form covalent adducts with cellular macromolecules, particularly proteins physiology.orgphysiology.org. These modifications can alter protein function, thereby initiating downstream signaling events. This contrasts with classical signaling where molecules bind to specific receptors. The cellular response, whether adaptive or detrimental, is thus heavily influenced by the concentration of the hydroxyalkenal and the specific proteins it modifies imrpress.com. At sub-cytotoxic levels, these adducts can lead to protective cellular responses, such as the activation of antioxidant defense systems physiology.orgmdpi.com.

The following table summarizes some of the known signaling pathways modulated by hydroxyalkenals, including specific findings related to 4-hydroxyhexenal:

| Signaling Pathway/Process | Associated Hydroxyalkenal | Concentration Context | Observed Effect |

| Nrf2/HO-1 Activation | 4-Hydroxyhexenal (4-HHE) | Low concentration | Upregulation of HO-1 expression, leading to antioxidative activity in vascular endothelial cells thegoodscentscompany.commdpi.com. |

| NF-κB Activation | 4-Hydroxyhexenal (4-HHE) | Not specified | Activation via IKK/NIK pathway, involving IκB phosphorylation nih.gov. |

| p38 MAPK Activation | 4-Hydroxyhexenal (4-HHE) | Not specified | Increased activity, contributing to NF-κB transactivation nih.gov. |

| ERK Activation | 4-Hydroxyhexenal (4-HHE) | Not specified | Increased activity, contributing to NF-κB transactivation nih.gov. |

| Nrf2/Keap1 Interaction | 4-Hydroxynonenal (4-HNE) | Low concentration | Disinhibition of Nrf2 through adduct formation with KEAP1 mdpi.com. |

| PKC-β Activation | 4-Hydroxynonenal (4-HNE) | 0.1–1 μM | Correlated with glycoprotein (B1211001) transport and secretion in rat hepatocytes nih.gov. |

| Mitochondrial Metabolism Regulation | 4-Hydroxynonenal (4-HNE) | Low rates of LPO | Regulation of mitochondrial metabolism through adducts with proteins involved in calcium oscillations mdpi.com. |

Compound Name Table:

| Common Name | IUPAC Name / Synonyms |

| This compound | 4-Hydroxy-2-hexenal; (2E)-4-hydroxyhex-2-enal; (E)-4-hydroxy-2-hexenal; hexanal (B45976), 4-hydroxy- thegoodscentscompany.comontosight.ai |

| 4-Hydroxynonenal | 4-HNE; 4-hydroxy-2-nonenal |

| 4-Hydroxyalkenals | General class including 4-HHE and 4-HNE |

| Nrf2 | Nuclear factor erythroid 2-related factor 2 |

| HO-1 | Heme oxygenase-1 |

| MAPK | Mitogen-activated protein kinase |

| p38 MAPK | p38 mitogen-activated protein kinase |

| ERK | Extracellular signal-regulated kinase |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |

| IKK | IκB kinase |

| NIK | NF-κB inducing kinase |

| PKC-β | Protein kinase C beta |

| KEAP1 | Kelch-like ECH-associated protein 1 |

| LPO | Lipid peroxidation |

| PUFAs | Polyunsaturated fatty acids |

| ROS | Reactive oxygen species |

| Ox-PLs | Oxidized phospholipids |

| LDL | Low-density lipoprotein |

| PPARδ | Peroxisome proliferator-activated receptor delta |

| JNK | c-Jun N-terminal kinase |

| MEK-ERK | Mitogen-activated protein kinase kinase-extracellular signal-regulated kinase |

Advanced Analytical Methodologies for 4 Hydroxyhexanal Research

Chromatographic Separation Techniques for Detection and Quantification

Chromatographic techniques are fundamental for separating and quantifying 4-hydroxyhexanal from complex biological or environmental matrices. These methods often involve derivatization to enhance detectability and improve chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely utilized for the analysis of this compound, particularly after derivatization. The reactive nature and relatively low volatility of this compound necessitate derivatization to form more stable and detectable compounds. A common derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a hydrazone derivative that possesses a strong chromophore, enabling sensitive detection by UV-Vis detectors or mass spectrometry. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net

Studies have demonstrated the application of HPLC coupled with UV detection or mass spectrometry for quantifying 4-hydroxy-2-hexenal (4-HHE), a closely related compound often studied alongside 4-hydroxynonenal (B163490) (4-HNE), in various food matrices. researchgate.net For instance, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-QqQ-MS/MS) has been developed for the simultaneous analysis of 4-HHE, achieving limits of detection (LOD) as low as 2.0 ng/g and limits of quantification (LOQ) of 5.0 ng/g, with recovery rates ranging from 95.56% to 104.22%. researchgate.net Another approach using LC/Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC/APCI-MS/MS) after DNPH derivatization for 4-HHE in exhaled breath condensate (EBC) reported LODs in the 0.3–1.0 nM range. nih.gov HPLC methods are crucial for analyzing analytes in complex matrices, offering improved selectivity and sensitivity compared to simpler detection methods. gjmpbu.org

Gas Chromatography (GC) Implementations

Gas Chromatography (GC) is another principal technique for analyzing volatile and semi-volatile organic compounds, including aldehydes. For compounds like this compound, which may exhibit limited volatility or thermal stability, derivatization is often employed to convert them into more volatile and stable derivatives suitable for GC analysis. researchgate.netresearchgate.net

A common derivatization agent used in conjunction with GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form oximes. researchgate.netresearchgate.net GC-MS is considered a gold standard for analyzing volatile organic compounds (VOCs) in exhaled breath, and this compound has been identified as a potential breath biomarker for lung cancer. nih.govresearchgate.netmdpi.commdpi.com Methods involving headspace solid-phase microextraction (HS-SDME) coupled with droplet derivatization followed by GC-MS have been developed for analyzing aldehydes like hexanal (B45976) and heptanal (B48729) in blood, demonstrating a simple, rapid, and efficient approach. researchgate.net While GC-MS offers high sensitivity, matrix effects in complex biological samples like whole blood can influence quantification, necessitating careful method optimization. mdpi.comnih.gov For instance, a study investigating this compound as a lung cancer biomarker reported high sensitivity (93.6%) and specificity (85.6%) using GC-MS analysis of exhaled breath. researchgate.net

Mass Spectrometry-Based Characterization and Quantification

Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques (LC-MS/MS and GC-MS), provides unparalleled sensitivity and specificity for the trace analysis and structural elucidation of this compound and its derivatives.

LC-MS/MS and GC-MS for Trace Analysis in Complex Matrices

LC-MS/MS and GC-MS are indispensable tools for detecting and quantifying this compound at trace levels within complex matrices such as biological fluids (blood, urine, breath) and food samples. researchgate.netnih.govresearchgate.netnih.govspectroscopyonline.com These hyphenated techniques offer high selectivity, allowing for the differentiation of target analytes from numerous interfering compounds present in intricate sample backgrounds. The enhanced sensitivity of MS detection, especially in tandem MS (MS/MS) modes like Multiple Reaction Monitoring (MRM), is critical for detecting low-abundance biomarkers. spectroscopyonline.com

For example, UHPLC-QqQ-MS/MS methods have been optimized for the simultaneous quantification of 4-hydroxy-2-hexenal (4-HHE) in food, reporting robust performance with good recovery rates and low detection limits. researchgate.net GC-MS is extensively used for breath analysis, where it serves as the gold standard for identifying and quantifying volatile organic compounds (VOCs), including this compound, which are indicative of physiological states or diseases. nih.govresearchgate.netmdpi.commdpi.com The analysis of 4-HHE in exhaled breath condensate using LC/APCI-MS/MS after DNPH derivatization demonstrated detection limits in the nanomolar range. nih.gov Addressing matrix effects, which can suppress or enhance analyte signals in GC-MS, is a key aspect of method development for biological samples. mdpi.comnih.gov

Adductomics Approaches for Protein and DNA Modifications

This compound, along with related lipid peroxidation products like 4-hydroxynonenal (4-HNE), is known to react with nucleophilic sites on proteins and DNA, forming covalent adducts. researchgate.netfrontiersin.orgnih.gov Adductomics, a field that employs advanced mass spectrometry-based strategies, is vital for the global study and characterization of these modifications. researchgate.netspectroscopyonline.commdpi.com These approaches aim to identify and quantify a wide spectrum of adducts, providing insights into the biological consequences of oxidative stress and exposure to reactive electrophiles.

Mass spectrometry, including MS/MS and MSn fragmentation techniques, plays a pivotal role in characterizing the structure of these adducts, identifying the modified amino acid residues (such as cysteine, histidine, and lysine) on proteins, and elucidating the reaction mechanisms. researchgate.netnih.gov Advanced MS techniques like Electron Transfer Dissociation (ETD) are being explored to improve the detection of specific protein modifications. researchgate.net DNA adductomics specifically focuses on the comprehensive analysis of DNA modifications, using techniques like LC-MS/MS to detect and profile DNA adducts formed by genotoxic agents and reactive oxygen species. spectroscopyonline.commdpi.com Methods such as "wide-selected ion monitoring(SIM)/MS²" scanning are being developed for the broad screening of various DNA adducts. spectroscopyonline.com

Immunochemical Approaches for Adduct Detection (e.g., ELISA, Western Blot)

Immunochemical methods, leveraging the specificity of antibodies, provide sensitive and accessible means for detecting and quantifying aldehyde-protein adducts, including those formed by this compound and its analogues. Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting (WB) are the most commonly employed techniques in this category. imrpress.comimrpress.comtandfonline.comnih.govresearchgate.net

Monoclonal antibodies have been developed and characterized for their specificity towards 4-hydroxynonenal (4-HNE)-protein adducts, which can then be used in ELISA to quantify these adducts in various biological samples like plasma, blood, and cell lysates. imrpress.comimrpress.comtandfonline.comnih.gov Studies using ELISA have frequently reported significantly increased levels of 4-HNE-protein adducts in patient samples compared to healthy individuals, although results can be influenced by the specific antibody and protocol used. imrpress.comimrpress.comresearchgate.net For instance, quantitative ELISA analysis has shown approximately 12 nmol of HNE-histidine adducts per mg of protein in oxidized microsomes. tandfonline.com Western blot and Western dot blot techniques are employed to detect and semiquantify aldehyde-modified proteins in tissue samples. For example, Western blot analysis revealed a twofold increase in 4-HNE-adducted proteins in aged kidneys, and Western dot blot demonstrated increased 4-HNE and 4-HHE protein modifications in retinal tissues following light exposure. nih.govresearchgate.netresearchgate.net Antibody specificity is critical, with some antibodies showing high selectivity for HNE-modified histidine, lysine (B10760008), and cysteine residues, while exhibiting minimal cross-reactivity with other aldehydes or modified proteins. tandfonline.comphysiology.org

Data Tables

Table 1: Chromatographic Separation and Mass Spectrometry Detection Parameters for this compound and Related Aldehydes

| Analytical Technique | Analyte(s) of Interest | Matrix/Sample Type | Derivatization Agent | Detection Method | Key Performance Metric(s) | Reported Value(s) | Reference(s) |

| UHPLC-QqQ-MS/MS | 4-Hydroxy-2-hexenal (4-HHE) | Food matrices (e.g., meat, oil) | Not specified | MS/MS | LOD | 2.0 ng/g | researchgate.net |

| UHPLC-QqQ-MS/MS | 4-Hydroxy-2-hexenal (4-HHE) | Food matrices (e.g., meat, oil) | Not specified | MS/MS | LOQ | 5.0 ng/g | researchgate.net |

| UHPLC-QqQ-MS/MS | 4-Hydroxy-2-hexenal (4-HHE) | Food matrices (e.g., meat, oil) | Not specified | MS/MS | Recovery | 95.56-104.22% | researchgate.net |

| LC/APCI-MS/MS | 4-Hydroxyhexenal (B101363) (4-HHE) (DNPH derivative) | Exhaled Breath Condensate (EBC) | 2,4-dinitrophenylhydrazine (DNPH) | APCI-MS/MS | LOD | 0.3-1.0 nM | nih.gov |

| GC-MS (HS-SDME) | Hexanal, Heptanal | Blood | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS | Method Feasibility/ Efficiency | Simple, rapid, low-cost | researchgate.net |

| GC-MS | This compound | Exhaled Breath | Oximation | GC-MS | Sensitivity/Specificity for Lung Cancer | 93.6% sensitivity, 85.6% specificity | researchgate.net |

Table 2: Immunochemical Detection of Aldehyde-Protein Adducts

| Technique | Target Adduct | Sample Type | Key Findings / Quantitative Data | Reference(s) |

| ELISA | 4-HNE-protein adducts | Blood, plasma, cell lysates | Increased levels in patients vs. controls; protocol/antibody dependent. E.g., 33 vs. 22 pmol/mg protein in obese vs. non-obese men. COVID-19 survivors: 3.1 pmol/mg protein. | imrpress.comimrpress.comresearchgate.net |

| Western Blot | 4-HNE-adducted proteins | Kidney tissue | ~2-fold increase in aged kidneys (proteins around 60 kDa). | nih.gov |

| Western Dot Blot | 4-HNE/4-HHE-modified proteins | Retinal tissue (retina, RPE) | Increased in retinas after light exposure (5-klux); 1.7-fold increase in retina, 1.5-1.8-fold in RPE fraction. | researchgate.netresearchgate.net |

| ELISA | 4-HNE-histidine adducts | Oxidized microsomes, LDL | ~12 nmol/mg protein in oxidized microsomes; ~3 nmol/mg protein in oxidized LDL. | tandfonline.com |

Compound List

this compound

4-Hydroxy-2-hexenal (4-HHE)

4-Hydroxynonenal (4-HNE)

Malondialdehyde (MDA)

Hexanal

Heptanal

Metabolic Fate and Biotransformation of 4 Hydroxyhexanal

Enzymatic Detoxification Pathways

The enzymatic detoxification of 4-HHE is a critical cellular defense mechanism. The main enzymes involved are aldehyde dehydrogenases, alcohol dehydrogenases, and glutathione (B108866) S-transferases. physiology.orgmdpi.com These pathways convert 4-HHE into less reactive metabolites that can be more easily eliminated from the body. mdpi.com In experiments with the related aldehyde 4-hydroxynonenal (B163490) (4-HNE) in hepatocytes, conjugation with glutathione was found to be the most significant pathway, accounting for 50-60% of its removal, while oxidation and reduction by dehydrogenases accounted for about 10%. nih.gov

Aldehyde dehydrogenases (ALDHs) are a major family of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.net This conversion is a key detoxification pathway for 4-hydroxyalkenals. mdpi.comresearchgate.net The oxidation of 4-HHE by ALDH yields the less toxic metabolite, 4-hydroxy-2-hexenoic acid. This process is analogous to the well-studied oxidation of 4-HNE to 4-hydroxy-2-nonenoic acid (HNA) by ALDH, which is considered a primary detoxification route in tissues like the lens. physiology.orgarvojournals.org

Several ALDH isozymes, including ALDH1A1 and the mitochondrial ALDH2, have demonstrated high efficiency in metabolizing reactive aldehydes. mdpi.comresearchgate.net For instance, fatty aldehyde dehydrogenase (FALDH) is known to neutralize 4-hydroxyalkenals by transforming the aldehyde group into a carboxylic acid moiety. physiology.org While 4-HHE and 4-HNE are structurally similar, they can be detoxified by distinct metabolic pathways, and different ALDH isozymes may exhibit varying affinities for these substrates. mdpi.com

Table 1: Role of Aldehyde Dehydrogenase in 4-Hydroxyalkenal Metabolism

| Enzyme Family | Action on Substrate | Resulting Metabolite | Significance |

| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group | Carboxylic acid (e.g., 4-hydroxy-2-hexenoic acid) | Major detoxification pathway, converting reactive aldehydes into less toxic, excretable acids. mdpi.comresearchgate.netarvojournals.org |

Alcohol dehydrogenases (ADHs) contribute to the detoxification of 4-HHE by catalyzing its reduction to a less reactive alcohol metabolite, 1,4-dihydroxy-2-hexene. mdpi.comnih.gov ADHs are a group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org

Human Class I and Class II ADHs are effective in reducing aliphatic 4-hydroxyalkenals. nih.gov The Class II isozyme (π,π-ADH), found primarily in the liver, is particularly efficient in this reduction, and 4-hydroxyalkenals are among the best substrates known for this enzyme. nih.gov This suggests a significant role for Class II ADH in cellular defense against cytotoxic aldehydes. nih.gov In contrast, Class III ADH shows virtually no activity towards these substrates. nih.gov The reduction of the aldehyde group to an alcohol prevents the formation of protein adducts, thus neutralizing the compound's reactivity. nih.gov

Table 2: Role of Alcohol Dehydrogenase in 4-Hydroxyalkenal Metabolism

| Enzyme Class | Action on Substrate | Resulting Metabolite | Key Findings |

| Human ADH Class I & II | Reduction of the aldehyde group | Alcohol (e.g., 1,4-dihydroxy-2-hexene) | Effectively reduce 4-hydroxyalkenals; Class II (π,π-ADH) is highly efficient. nih.gov |

| Human ADH Class III | Reduction of the aldehyde group | N/A | Essentially inactive toward 4-hydroxyalkenals. nih.gov |

The conjugation of 4-HHE with glutathione (GSH) is a crucial and highly efficient detoxification pathway catalyzed by Glutathione S-transferases (GSTs). physiology.orgnih.govnih.gov GSTs protect cells by attaching the thiol group of glutathione to electrophilic compounds like 4-HHE, neutralizing their reactivity and facilitating their excretion. gbiosciences.com This reaction is a Michael addition, where glutathione is added to the activated double bond of the alkenal. pnas.org

The alpha-class GST isozyme GSTA4-4 is particularly effective at catalyzing the conjugation of 4-HNE and is considered a primary defense against its toxicity. mdpi.comnih.gov While much of the research has focused on 4-HNE, studies have also specifically investigated 4-HHE as a substrate for GSTs. pnas.org The independent evolution of high conjugating activity towards hydroxyalkenals in different GST classes suggests that this detoxification function is essential for aerobic organisms. researchgate.net The resulting glutathione conjugate (GS-HHE) can be further metabolized or transported out of the cell for excretion. nih.gov

Table 3: Role of Glutathione S-Transferase in 4-Hydroxyalkenal Metabolism

| Enzyme Family/Isozyme | Action on Substrate | Resulting Metabolite | Significance |

| Glutathione S-Transferase (GST) | Conjugation with glutathione (GSH) | Glutathione conjugate (GS-HHE) | A major and highly efficient pathway for detoxifying 4-hydroxyalkenals by neutralizing their electrophilic nature. nih.govnih.gov |

| GST Alpha-Class (e.g., GSTA4-4) | Conjugation with GSH | Glutathione conjugate | Exhibits high catalytic activity with 4-hydroxyalkenals, playing a key protective role. mdpi.comnih.govpnas.org |

Non-Enzymatic Degradation and Excretion Mechanisms

While enzymatic pathways are the primary route for detoxification, 4-HHE can also undergo non-enzymatic reactions. Due to its electrophilic nature, 4-HHE can react non-enzymatically with nucleophilic groups in macromolecules, such as the histidine, cysteine, or lysine (B10760008) residues of proteins. mdpi.comarvojournals.org This process leads to the formation of stable Michael adducts, which represents a form of chemical degradation for the aldehyde, but can also result in altered protein function and cellular damage. arvojournals.orgresearchgate.net

For the ultimate elimination from the body, metabolites of 4-HHE, as well as the compound itself, must be excreted. 4-Hydroxyhexanal has been identified as a uremic toxin. nih.gov Uremic toxins can be actively transported into the kidneys by organic ion transporters, such as OAT3, which plays a role in the excretion and detoxification of various organic anions. nih.govt3db.ca The glutathione conjugates formed via the GST pathway are also actively transported out of cells and can be further processed into mercapturic acids before being excreted in the urine. nih.govgbiosciences.com

Experimental Paradigms and Research Models for 4 Hydroxyhexanal Investigations

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental for dissecting the specific cellular and molecular pathways affected by 4-HHE. These models allow for controlled exposure to the compound and detailed investigation of downstream effects in homogenous cell populations.

One area of significant research has been the pro-apoptotic activity of 4-HHE. Studies utilizing the human monocytic cell line U937 have demonstrated that 4-HHE can induce apoptosis. The effect is concentration-dependent, with higher concentrations of 4-HHE leading to a greater percentage of apoptotic cells. This has been quantified using methods such as Annexin V staining and DNA fragmentation assays, which are hallmark indicators of apoptosis nih.gov. For instance, research has shown a significantly lower apoptotic effect of 10 µM 4-HHE compared to 10 µM 4-hydroxynonenal (B163490) (4-HNE), another major lipid peroxidation product nih.gov.

Other cell lines have also been employed to understand the diverse effects of 4-HHE. For example, HK-2 human kidney tubular cells have been used to investigate 4-HHE's role in renal injury, where it was shown to induce apoptosis and affect inflammatory pathways semanticscholar.org. In the context of neurological research, cell lines such as SH-SY5Y have been valuable in studying the impact of lipid peroxidation products on neuronal cells.

Table 1: Effect of 4-Hydroxyhexanal (4-HHE) on Apoptosis in U937 Cells

Data derived from studies comparing the apoptotic potential of different hydroxyalkenals.

| Compound (Concentration) | Apoptosis Measurement Assay | Percentage of Apoptotic Cells (%) |

|---|---|---|

| Control | Annexin V / DNA Fragmentation | Baseline |

| 10 µM 4-HHE | Annexin V / DNA Fragmentation | Significantly lower than 10 µM 4-HNE |

| Mixtures of HHE and HNE | Annexin V / DNA Fragmentation | Significantly lower than 10 µM 4-HNE |

| 10 µM 4-HNE | Annexin V / DNA Fragmentation | ~40% higher than 10 µM 4-HHE |

Ex Vivo Tissue Explant Models

Ex vivo tissue explant models serve as an intermediate between in vitro cell cultures and in vivo animal studies. They maintain the complex, three-dimensional architecture and cellular heterogeneity of native tissue, providing a more physiologically relevant environment to study the effects of 4-HHE.

A notable application of this model is in placental research. The placenta is crucial for fetal development, and its function can be compromised by oxidative stress. Using full-term human placental explants, researchers have investigated the impact of 4-HHE on the expression of genes related to lipid metabolism. These studies revealed that 4-HHE exposure leads to a concentration-dependent decrease in the expression of key genes involved in lipogenesis and lipid uptake, such as SREBP1, SREBP2, LDLR, SCD1, and MFSD2a mdpi.commdpi.com. This suggests that 4-HHE, a product of omega-3 fatty acid peroxidation, may modulate placental lipid handling, which could have implications for fetal nutrient supply mdpi.commdpi.com. The use of Nanostring Elements Platform for gene expression analysis in these studies allows for precise quantification of multiple gene targets simultaneously.

Table 2: Concentration-Dependent Effect of 4-HHE on Lipid Metabolism Gene Expression in Human Placental Explants

Normalized log2 mRNA expression changes in response to 4-HHE exposure.

| Gene Target | Function | Effect of 4-HHE Exposure |

|---|---|---|

| SREBP1 | Fatty acid synthesis regulation | Decreased |

| SREBP2 | Cholesterol synthesis regulation | Decreased |

| LDLR | Low-density lipoprotein receptor | Decreased |

| SCD1 | Fatty acid desaturation | Decreased |

| MFSD2a | Lipid transporter | Decreased |

In Vivo Animal Models for Systemic Impact Assessment (e.g., Rat Retina)

In vivo animal models are indispensable for assessing the systemic and tissue-specific impacts of 4-HHE in a living organism. The rat, particularly its retina, has been a valuable model for studying oxidative stress and lipid peroxidation, due to the retina's high concentration of polyunsaturated fatty acids.

Studies have used albino rats exposed to damaging levels of light to investigate the formation of 4-HHE-protein adducts in the retina. Following exposure to intense light, there is a significant increase in the levels of 4-HHE-modified proteins in both the retina and the retinal pigment epithelium (RPE) nih.govnih.govnih.gov. Techniques such as Western dot blot analysis and immunohistochemistry, using antibodies specific to 4-HHE adducts, are employed to quantify and localize these modifications nih.govnih.gov. Research has shown that these modifications are early events that may precede photoreceptor cell apoptosis, suggesting a role for 4-HHE in the pathogenesis of light-induced retinal damage nih.govnih.gov.

Table 3: Increase in 4-HHE-Modified Proteins in Rat Retina and RPE After Intense Light Exposure (5 klux)

Fold increase compared to dim light controls as measured by dot blot analysis.

| Tissue Fraction | Fold Increase in 4-HHE Adducts | Time Point |

|---|---|---|

| Retina | ~1.7-fold | 3 hours post-exposure |

| RPE Fraction | ~1.8-fold | 3 hours post-exposure |

| Rod Outer Segments | ~1.4-fold | 3 hours post-exposure |

Advanced Omics Technologies (e.g., Proteomics, Lipidomics) in this compound Research

Advanced omics technologies, such as proteomics and lipidomics, have revolutionized the study of 4-HHE by enabling a global, high-throughput analysis of its molecular interactions and presence in biological systems.

Proteomics: This approach is used to identify the specific proteins that are targeted and modified by 4-HHE. Mass spectrometry is a cornerstone of proteomics for analyzing protein adducts nih.gov. By identifying the proteins that are covalently modified by 4-HHE, researchers can gain insights into the molecular basis of its cytotoxicity and signaling functions. For example, proteomics has been used to identify numerous mitochondrial proteins modified by the related aldehyde, 4-HNE, in rat liver mitochondria, including components of the electron transport chain and enzymes involved in fatty acid metabolism acs.orgnih.govfrontiersin.org. These methods can be readily applied to identify the specific protein targets of 4-HHE.

Lipidomics: Shotgun lipidomics, a high-throughput mass spectrometry-based method, has been developed for the sensitive and accurate quantification of 4-hydroxyalkenals, including 4-HHE, directly from lipid extracts of biological samples mdpi.comresearchgate.net. This technique has been used to determine the levels of 4-HHE in various mouse tissues, providing valuable data on its distribution in the body mdpi.comresearchgate.net. These quantitative analyses are critical for understanding the endogenous levels of 4-HHE and how they change in different physiological and pathological states.

Table 4: Quantification of 4-HHE and 4-HNE in Various Mouse Tissues via Lipidomics

Levels of 4-hydroxyalkenals reported in biological samples.

| Tissue | 4-HHE Level | 4-HNE Level |

|---|---|---|

| Heart | Variable, depends on diet | Higher than 4-HHE in control diet |

| Liver | Levels decrease with storage time | Levels decrease with storage time |

| Kidney | Quantifiable levels detected | Quantifiable levels detected |

| Skeletal Muscle | Quantifiable levels detected | Quantifiable levels detected |

| Plasma | Higher than 4-HNE in control diet | Variable, depends on diet |

Computational Chemistry and Molecular Modeling Approaches for Reactivity Prediction

Computational chemistry and molecular modeling offer powerful in silico tools to predict the reactivity of molecules like 4-HHE and to understand their interactions with biological macromolecules. These approaches can complement experimental data and provide insights at an atomic level.

Methods such as Density Functional Theory (DFT) can be used to calculate the quantum chemical properties of 4-HHE, including its electronic structure, chemical potential, and chemical hardness nih.govacs.org. These calculations help in identifying the most reactive sites on the molecule for nucleophilic attack, such as the β-carbon in the α,β-unsaturated aldehyde system, which is susceptible to Michael addition reactions from cellular nucleophiles like cysteine, histidine, and lysine (B10760008) residues in proteins mdpi.com. Molecular Electrostatic Potential Surface (MESP) analysis can further visualize the electrophilic and nucleophilic regions of the molecule, predicting where it is most likely to interact with biological targets nih.gov.

Molecular dynamics (MD) simulations can be employed to study the dynamic interactions between 4-HHE and proteins nih.govnih.gov. These simulations can model the process of covalent adduct formation and predict the binding affinities and conformational changes in the protein upon modification. While these computational methodologies are widely used for predicting the toxicity and reactivity of various chemicals, including other aldehydes, specific and extensive computational studies focusing solely on the reactivity prediction of this compound are not widely reported in the current scientific literature. The application of these powerful predictive tools represents a promising future direction for 4-HHE research.

Emerging Research Avenues and Future Directions for 4 Hydroxyhexanal Studies

Elucidating Novel Biological Functions and Specific Interactors

The biological significance of 4-HHE extends to its potent ability to modify cellular macromolecules and mediate signaling pathways, impacting cellular health and disease pathogenesis.

Protein Adducts and Functional Alterations: As a product of n-3 PUFA peroxidation, 4-HHE readily reacts with cellular proteins, primarily through Michael addition with cysteine, histidine, and lysine (B10760008) residues, forming stable adducts nih.govnih.govfrontiersin.orgnih.govmdpi.com. These modifications can significantly alter protein structure and function, leading to a cascade of cellular dysfunctions. Studies indicate that these adducts can inhibit enzyme activity, disrupt protein and DNA synthesis, induce cell cycle arrest, and ultimately contribute to cell death nih.govnih.gov. Proteins involved in crucial cellular processes, such as antioxidant defense (e.g., glutathione (B108866) S-transferases, peroxiredoxin) and lipid metabolism (e.g., fatty acid-binding proteins), are particularly susceptible to these modifications, thereby affecting cellular homeostasis and the response to oxidative stress mdpi.com. The presence of these protein adducts is also being investigated as potential biomarkers for oxidative stress nih.gov.

Signaling Pathways and Cellular Responses: Beyond its cytotoxic effects, 4-HHE functions as a signaling molecule at lower concentrations. It is known to activate critical inflammatory and stress-response pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2, JNK, p38 MAPK), which can lead to the translocation of NF-κB and subsequent inflammatory responses nih.govphysiology.org. Furthermore, emerging research suggests its involvement in modulating Wnt/β-catenin and TGF-β signaling pathways researchgate.net. These interactions underscore 4-HHE's role in mediating cellular responses to oxidative stress and injury, linking it to various chronic inflammatory conditions.

Interaction with KLOTHO and Aging: In the context of chronic kidney disease, 4-HHE contributes to the reduction of KLOTHO protein levels. This effect is mediated indirectly, as the reactive oxygen species (ROS) generated by 4-HHE can lead to the silencing of KLOTHO gene expression through DNA methylation. KLOTHO is a vital hormone involved in regulating anti-aging processes, mineral metabolism, and vitamin D homeostasis nih.govresearchgate.netunav.eduontosight.ainih.gov. This indirect influence highlights a potential role for 4-HHE in age-related physiological decline and metabolic dysregulation.

Broader Disease Implications: While its role as a uremic toxin in kidney disease is well-established frontiersin.orgnih.govnih.govt3db.ca, research is expanding to explore its involvement in other pathological conditions. Evidence suggests a role in retinal oxidative damage, particularly following light exposure nih.govresearchgate.netacs.org. Given its formation from PUFAs, 4-HHE is also implicated in cardiovascular health nih.govfrontiersin.org. Furthermore, its potential anti-cachectic effects in cancer cells are an area of ongoing investigation researchgate.net.

Table 9.1: Identified Biological Targets and Pathways Affected by 4-Hydroxyhexanal

| Biological Target/Pathway | Effect of this compound | Significance | References |

| Proteins (general) | Forms covalent adducts (Michael addition) | Alters structure and function, leading to cytotoxicity | nih.govnih.govfrontiersin.orgnih.govmdpi.com |

| Antioxidant Proteins (e.g., GSTA4-4, Prdx) | Impairs function; can induce expression (GSTA4-4) | Affects cellular defense against oxidative stress | mdpi.comnih.gov |

| MAPK Pathways (ERK, JNK, p38) | Activates signaling pathways | Mediates inflammatory and stress responses | nih.govphysiology.org |

| NF-κB Pathway | Activates translocation | Contributes to inflammation | nih.gov |

| KLOTHO Protein | Reduces expression (indirectly via ROS-induced silencing) | Impacts anti-aging, mineral homeostasis, and vitamin D metabolism | nih.govresearchgate.netunav.eduontosight.ainih.gov |

| Mitochondrial Function | Induces permeability transition, alters bioenergetics | Contributes to cell death and dysfunction | researchgate.netmdpi.com |

Development of Advanced Analytical Techniques for Comprehensive Profiling in Biological Samples